molecular formula C12H22O11 B043759 2-O-(a-D-Galactopyranosyl)-D-glucopyranose CAS No. 93601-68-4

2-O-(a-D-Galactopyranosyl)-D-glucopyranose

Cat. No.: B043759
CAS No.: 93601-68-4
M. Wt: 342.3 g/mol
InChI Key: HIWPGCMGAMJNRG-UHFFFAOYSA-N
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Description

2alpha-mannobiose is a glycoside.
6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol is a natural product found in Actinobacillus pleuropneumoniae, Actinobacillus lignieresii, and other organisms with data available.

Properties

IUPAC Name

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPGCMGAMJNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404997
Record name 2-O-Hexopyranosylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20429-79-2, 93601-68-4
Record name D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-O-Hexopyranosylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
Reactant of Route 2
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
Reactant of Route 3
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
Reactant of Route 4
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
Reactant of Route 5
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
Reactant of Route 6
2-O-(a-D-Galactopyranosyl)-D-glucopyranose

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